molecular formula C11H16O2 B13835634 Octahydro-4,7-methano-1H-indenecarboxylic acid CAS No. 30772-72-6

Octahydro-4,7-methano-1H-indenecarboxylic acid

Cat. No.: B13835634
CAS No.: 30772-72-6
M. Wt: 180.24 g/mol
InChI Key: ONBQOCZVFSXWQW-UHFFFAOYSA-N
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Description

Octahydro-4,7-methano-1H-indenecarboxylic acid: is a chemical compound with the molecular formula C11H16O2 and a molecular weight of 180.24354 g/mol . It is known for its unique structure, which includes a tricyclic framework. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of octahydro-4,7-methano-1H-indenecarboxylic acid typically involves the hydrogenation of indene derivatives under specific conditions. The process often requires the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures .

Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale hydrogenation reactors. These reactors are designed to handle high pressures and temperatures to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: : Octahydro-4,7-methano-1H-indenecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogenated derivatives, nucleophiles (amines, thiols)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohol derivatives

    Substitution: Amines, thiols

Mechanism of Action

The mechanism of action of octahydro-4,7-methano-1H-indenecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Octahydro-4,7-methano-1H-indenecarboxylic acid is unique due to its specific tricyclic structure and the presence of a carboxylic acid functional group. This combination of features makes it a valuable compound for research and industrial applications .

Properties

CAS No.

30772-72-6

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

tricyclo[5.2.1.02,6]decane-3-carboxylic acid

InChI

InChI=1S/C11H16O2/c12-11(13)9-4-3-8-6-1-2-7(5-6)10(8)9/h6-10H,1-5H2,(H,12,13)

InChI Key

ONBQOCZVFSXWQW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C(CC3)C(=O)O

Origin of Product

United States

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